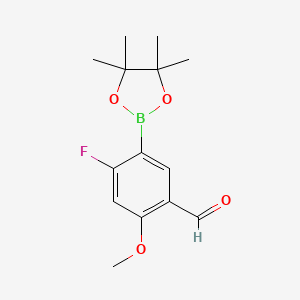
1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione is an organic compound characterized by its unique structure, which includes a cyclopropyl group, a methoxy group, and a dione functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclopropanation of a suitable alkene, followed by functional group transformations to introduce the methoxy and dione functionalities. Reaction conditions often involve the use of catalysts, such as transition metal complexes, and specific reagents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dione functionality to diols or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or diols.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved often depend on the functional groups present in the compound and their ability to participate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopropyl-5-methoxy-2-methylhexane-1,3-dione: Similar structure but with an additional carbon in the chain.
1-Cyclopropyl-5-ethoxy-2-methylpentane-1,3-dione: Similar structure with an ethoxy group instead of a methoxy group.
1-Cyclopropyl-5-methoxy-2-ethylpentane-1,3-dione: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
1-Cyclopropyl-5-methoxy-2-methylpentane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the cyclopropyl group, in particular, adds to its uniqueness, as cyclopropyl-containing compounds often exhibit interesting chemical and biological properties.
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
1-cyclopropyl-5-methoxy-2-methylpentane-1,3-dione |
InChI |
InChI=1S/C10H16O3/c1-7(9(11)5-6-13-2)10(12)8-3-4-8/h7-8H,3-6H2,1-2H3 |
Clave InChI |
LVWZEYNHZFPSMH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)CCOC)C(=O)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



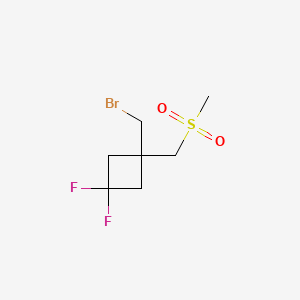
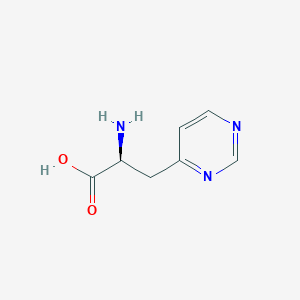
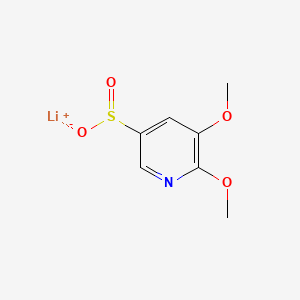
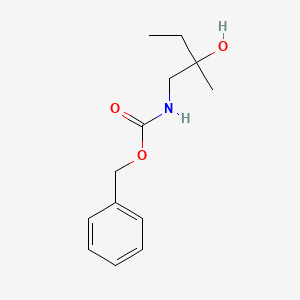
![1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride](/img/structure/B13492529.png)

![rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13492538.png)

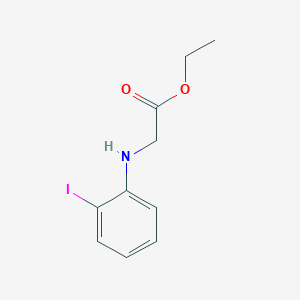
![rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans](/img/structure/B13492559.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13492567.png)

